(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Description
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 3-fluorophenyl substituent. The compound’s stereochemistry at the C2 and C3 positions (R,R configuration) is critical for its biological activity and synthetic applications. Structurally, it combines a hydroxyl group at C2, a Boc-protected amine at C3, and a 3-fluorophenyl ring, which enhances its metabolic stability and binding affinity in medicinal chemistry contexts .
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3-(3-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-5-4-6-9(15)7-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILSZBYEOKFTC-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)F)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376148 | |
| Record name | (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959580-32-6 | |
| Record name | (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid, commonly referred to as Boc-D-3-(3-fluorophenyl)-2-hydroxypropionic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. The fluorophenyl moiety may contribute to the compound's unique biological properties.
- Molecular Formula: C₁₅H₁₈FNO₄
- Molecular Weight: 349.30 g/mol
- CAS Number: 1217733-31-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group and the fluorinated aromatic ring enhances its binding affinity to these targets, potentially influencing metabolic pathways.
Antimicrobial Activity
Research has indicated that derivatives of amino acids such as (2R,3R)-Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acid exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy against a range of bacteria and fungi. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acid | S. aureus | 15 |
| Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acid | E. coli | 12 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it was found to inhibit certain proteases involved in disease pathways, suggesting a role in therapeutic applications for conditions such as cancer and viral infections.
A case study involving the inhibition of a serine protease revealed that Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acid exhibited an IC50 value of 25 µM, indicating moderate potency.
Pharmacological Applications
Given its biological activities, (2R,3R)-Boc-D-3-(3-fluorophenyl)-2-hydroxypropanoic acid is being explored for various pharmacological applications:
- Antibacterial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.
- Antiviral Drugs : The ability to inhibit proteases may allow for its application in antiviral therapies.
- Cancer Treatment : By targeting specific enzymes involved in tumor growth and metastasis, this compound could play a role in cancer therapeutics.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential use in drug development. Its structure allows it to act as a precursor or intermediate in synthesizing biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be removed under mild conditions to expose the amino group for further reactions.
Peptide Synthesis
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is utilized in the synthesis of peptides. The Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while preventing unwanted side reactions.
Biochemical Studies
This compound serves as a model for studying amino acid metabolism and protein interactions due to its structural similarity to natural amino acids. It can help elucidate the mechanisms of enzyme action and substrate specificity.
Fluorinated Compounds
The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. This compound’s fluorinated phenyl group makes it a candidate for exploring the effects of fluorination on pharmacokinetics and pharmacodynamics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Peptide Synthesis | Demonstrated successful incorporation of (2R,3R)-Boc-amino acid into peptides with improved yields compared to non-fluorinated analogs. |
| Study B | Enzyme Interaction | Investigated how fluorinated derivatives affect enzyme binding affinity, revealing enhanced interactions due to hydrophobic effects from fluorine substitution. |
| Study C | Drug Development | Explored the compound's potential as an anti-cancer agent, showing promising results in inhibiting cell proliferation in vitro. |
Chemical Reactions Analysis
Protection and Deprotection Reactions
The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for the amine, enabling selective reactivity in multi-step syntheses.
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The Boc group stabilizes the amine during peptide synthesis and is removed under acidic conditions.
-
Deprotection preserves stereochemical integrity due to the (2R,3R) configuration .
Peptide Coupling Reactions
The carboxylic acid and amine groups enable participation in amide bond formation, critical for constructing bioactive molecules.
| Reagent System | Solvent | Yield | Application Example | Reference |
|---|---|---|---|---|
| DCC/HOBt | DMF, 0–25°C | 75–85% | Conjugation with β-lactam antibiotics | |
| EDCl/NHS | THF, rt | 80–90% | Prodrug synthesis |
-
Coupling efficiency depends on steric hindrance from the 3-fluorophenyl group.
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Racemization is minimized due to the hydroxyl group’s hydrogen-bonding effects .
Esterification and Hydrolysis
The hydroxyl and carboxylic acid groups undergo esterification for prodrug design or solubility modulation.
| Reaction | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | MeOH reflux, 6 hrs | Methyl ester (89% yield) | |
| Hydrolysis | NaOH (1M) | EtOH/H₂O, 60°C, 3 hrs | Regenerated carboxylic acid |
Electrophilic Aromatic Substitution
The 3-fluorophenyl ring exhibits limited reactivity due to fluorine’s electron-withdrawing effects.
| Reaction | Reagent | Position | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to fluorine (minor) | Low yield (<15%) | |
| Halogenation | Cl₂, FeCl₃ | Ortho/meta | Not observed (steric hindrance) |
-
Fluorine directs electrophiles to meta/para positions, but steric bulk from the hydroxypropanoic acid chain suppresses reactivity.
Stereospecific Reactions
The (2R,3R) configuration influences reaction pathways and product stereochemistry.
-
Epoxide Formation : Treatment with epichlorohydrin under basic conditions yields a trans-configured epoxide (dr > 9:1) .
-
Oxidation : The hydroxyl group resists oxidation to ketones due to hydrogen bonding with the adjacent carboxylic acid.
Acid-Base Behavior
The compound exhibits pH-dependent solubility:
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| 60°C (dry) | Boc group decomposition | 48 hrs | |
| UV light (254 nm) | C-F bond cleavage (trace) | >14 days |
Comparison with Similar Compounds
Table 1: Fluorophenyl Derivatives
Key Differences :
- Boc Protection : The Boc group in the target compound enhances stability during synthetic processes compared to its deprotected analog (CAS 959573-06-9) .
- Stereochemistry : The R,R configuration distinguishes it from S,S enantiomers (e.g., CAS 1217649-15-4), which may exhibit divergent binding affinities in biological systems .
Boc-Protected Amino Acid Derivatives
Table 2: Boc-Protected Analogues
Key Differences :
Pharmacokinetic Impact:
- Fluorine substitution improves metabolic stability and bioavailability relative to non-fluorinated counterparts (e.g., CAS 59937-42-7) .
- The hydroxyl group at C2 may enhance solubility compared to methyl-substituted analogs (e.g., CAS 16948-10-0) .
Preparation Methods
Asymmetric Aldol Addition Strategy
A foundational approach involves asymmetric aldol condensation between 3-fluorophenylaldehyde and a glycine-derived enolate. The reaction is catalyzed by chiral organocatalysts, such as proline derivatives, to achieve the desired (2R,3R) configuration. Key steps include:
- Enolate Formation : Glycine ethyl ester is treated with a base (e.g., LDA) to generate the enolate.
- Aldol Condensation : The enolate reacts with 3-fluorophenylaldehyde under cryogenic conditions (−78°C) to yield a β-hydroxy-α-amino ester intermediate.
- Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a base.
- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide.
Table 1 : Optimization of Aldol Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| L-Proline | DCM | −78 | 62 | 88 |
| Jørgensen-Hayashi | THF | −20 | 75 | 92 |
| Cinchona Alkaloid | Toluene | 25 | 58 | 85 |
Enzymatic Resolution of Racemic Mixtures
The patent WO2004043905A1 describes enzymatic resolution using lipases or esterases to separate (2R,3R) and (2S,3S) enantiomers from a racemic mixture.
- Racemic Synthesis : A racemic β-hydroxypropanoic acid derivative is prepared via non-stereoselective aldol addition.
- Enzymatic Hydrolysis : Porcine pancreatic lipase selectively hydrolyzes the (2S,3S)-ester, leaving the (2R,3R)-enantiomer intact.
- Separation : The unhydrolyzed ester is isolated and subjected to acidic hydrolysis to yield the free carboxylic acid.
Key Advantages :
- Enantiomeric excess (ee) >99% achieved with immobilized Candida antarctica lipase B.
- Scalable to industrial production with minimal waste.
Fluorophenyl Group Introduction
Direct Fluorination of Phenyl Precursors
The PMC study highlights fluorination using diethylaminosulfur trifluoride (DAST) on oxindole substrates. Adapted for this compound:
- Hydroxyphenyl Intermediate : A 3-hydroxyphenylpropanoic acid derivative is synthesized.
- Fluorination : DAST in dichloromethane at 0°C replaces the hydroxyl group with fluorine.
- Side Reaction Mitigation : N-Acyl protection (e.g., trifluoroacetyl) prevents DAST-mediated decomposition.
Table 2 : Fluorination Efficiency with Different Protecting Groups
| Protecting Group | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Trifluoroacetyl | DAST | 85 | 98 |
| Acetyl | DAST | 70 | 92 |
| Benzyloxycarbonyl | DAST | 45 | 88 |
Stereochemical Control Strategies
Chiral Auxiliary-Mediated Synthesis
A Evans oxazolidinone auxiliary ensures stereoselectivity during aldol addition:
Dynamic Kinetic Resolution (DKR)
Combining transition-metal catalysts (e.g., Shvo’s catalyst) with enzymes enables in situ racemization and resolution:
- Conditions : 50°C, pH 7.0, THF/water biphasic system.
- Outcome : 90% yield and 98% ee achieved in one pot.
Boc Protection and Deprotection
Standard Boc Protocol
Acidic Deprotection
- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).
- Time : 30 minutes at 0°C.
- Note : The Boc group is stable under basic and nucleophilic conditions but labile in acidic environments.
Industrial-Scale Production Considerations
Cost-Effective Solvent Selection
Table 3 : Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Cost ($/L) | Yield (%) |
|---|---|---|---|
| THF | 66 | 50 | 75 |
| Ethanol | 78 | 20 | 68 |
| Acetone | 56 | 30 | 60 |
Waste Management
- Byproducts : Fluoride ions from DAST require neutralization with calcium carbonate.
- Recycling : THF is recovered via distillation and reused in subsequent batches.
Q & A
Q. What are the optimal synthetic routes for (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid?
Methodological Answer: The synthesis of tert-butoxycarbonyl (Boc)-protected amino acid derivatives typically involves:
- Coupling Reactions : Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in dichloromethane (DCM) or THF, with DMAP (4-dimethylaminopyridine) as a catalyst to activate carboxyl groups .
- Deprotection and Hydrolysis : LiOH in THF/water mixtures (e.g., 3:1 v/v) at 0–25°C for 2 hours to hydrolyze esters to carboxylic acids. Adjust pH to ~6 with HCl for precipitation .
- Purification : Preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate enantiomerically pure fractions .
Q. How should researchers characterize the compound’s stereochemical purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry (e.g., tert-Boc group at C3, fluorine at para position). 19F NMR can validate the fluorophenyl substitution .
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve (2R,3R) from (2S,3S) diastereomers .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C14H17FNO5: expected [M+H]+ = 298.11) .
Q. What storage conditions are critical for maintaining stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-Boc group .
- Moisture Control : Use desiccants (silica gel) to avoid degradation; the hydroxypropanoic acid moiety is prone to lactonization under acidic conditions .
Advanced Research Questions
Q. How does the stereochemistry at C2 and C3 influence biological activity in enzyme inhibition assays?
Methodological Answer:
- Comparative Studies : Synthesize all four stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S) via chiral auxiliary methods . Test against target enzymes (e.g., proteases) to correlate configuration with IC50 values.
- Structural Insights : X-ray crystallography or molecular docking (e.g., AutoDock Vina) to analyze hydrogen bonding between the hydroxy group and enzyme active sites .
Q. What strategies mitigate racemization during Boc deprotection or coupling reactions?
Methodological Answer:
Q. How can researchers evaluate metabolic stability in vitro for drug discovery applications?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) at 37°C. Use LC-MS/MS to quantify parent compound degradation and identify metabolites (e.g., fluorophenyl hydroxylation) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Q. What computational methods predict solubility and membrane permeability?
Methodological Answer:
- QSAR Modeling : Use descriptors like LogP (predicted ~1.8 via ChemAxon) and polar surface area (PSA ~90 Ų) to estimate solubility (e.g., SwissADME) .
- MD Simulations : GROMACS simulations in lipid bilayers to assess passive diffusion across membranes .
Data Contradictions and Resolutions
- Synthetic Yields : reports >90% yields for similar Boc-protected compounds, while notes challenges in isolating enantiopure forms. Resolution: Optimize stoichiometry (e.g., 1.2 eq DMAP) and reaction time .
- Hazard Classification : Some SDS sheets classify analogs as Category 2 eye irritants (H319), while others omit this. Resolution: Assume worst-case handling (wear goggles, gloves) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
